molecular formula C₁₀¹³C₂H₁₂N¹⁵NO₃ B1154711 N-(3-Indolylacetyl)glycine-13C2 ,15N

N-(3-Indolylacetyl)glycine-13C2 ,15N

Cat. No.: B1154711
M. Wt: 235.21
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Indolylacetyl)glycine-13C2,15N (CAS: 13113-08-1) is a stable isotope-labeled analog of N-(3-Indolylacetyl)glycine, a conjugate of indole-3-acetic acid (IAA), a plant auxin. The compound incorporates two carbon-13 atoms and one nitrogen-15 atom, enabling precise tracking in metabolic and pharmacokinetic studies. It has demonstrated binding behavior analogous to unlabeled N-(3-Indolylacetyl)glycine when interacting with human serum albumin, making it a candidate for tumor-targeted drug delivery research . Applications include investigating protein interactions, metabolic pathways, and drug efficacy in oncology, with protocols often involving liquid chromatography–mass spectrometry (LC-MS/MS) for quantification .

Properties

Molecular Formula

C₁₀¹³C₂H₁₂N¹⁵NO₃

Molecular Weight

235.21

Synonyms

N-[2-(1H-Indol-3-yl)acetyl]glycine-13C2 ,15N;  N-(1H-Indol-3-ylacetyl)glycine-13C2 ,15N Indole-3-acetylglycine-13C2 ,15N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Key Compounds Compared :

N-Octanoylglycine-13C2,15N (CAS: 2483829-94-1)

Tiglyl Glycine-13C2,15N (CAS: 35842-45-6)

N-(3-Phenylpropionyl)glycine-13C2,15N (CAS: 56613-60-6)

GSH-(glycine-13C2,15N) (used in oxidative stress assays)

(13C2,15N)Glycine (CAS: 211057-02-2)

Table 1: Structural and Isotopic Comparison

Compound Acyl Group Isotopic Labels Key Functional Role
N-(3-Indolylacetyl)glycine-13C2,15N 3-Indolylacetyl Glycine backbone (13C2,15N) Tumor therapy, protein binding
N-Octanoylglycine-13C2,15N Octanoyl Glycine backbone (13C2,15N) Lipid metabolism, drug development
Tiglyl Glycine-13C2,15N Tiglyl (α-methylcrotonoyl) Glycine backbone (13C2,15N) Metabolic flux analysis
N-(3-Phenylpropionyl)glycine-13C2,15N 3-Phenylpropionyl Glycine backbone (13C2,15N) Diagnosing metabolic disorders
GSH-(glycine-13C2,15N) Glutathione conjugate Glycine moiety (13C2,15N) Oxidative stress quantification
(13C2,15N)Glycine None (free glycine) Entire molecule (13C2,15N) Internal standard for MS/NMR

Table 2: Functional Comparison

Compound Applications Key Research Findings References
N-(3-Indolylacetyl)glycine-13C2,15N Tumor-targeted drug delivery Binds to human serum albumin similarly to unlabeled analog; used in pharmacokinetic studies
N-Octanoylglycine-13C2,15N Lipid metabolism studies Enhances understanding of fatty acid β-oxidation and metabolic disorders
Tiglyl Glycine-13C2,15N Metabolic pathway tracing Identifies defects in mitochondrial disorders via LC-MS/MS
N-(3-Phenylpropionyl)glycine-13C2,15N Diagnostic biomarker analysis Detects medium-chain acyl-CoA dehydrogenase (MCAD) deficiency in urine
GSH-(glycine-13C2,15N) Oxidative stress assays Quantifies glutathione redox status in mutant vs. wild-type strains
(13C2,15N)Glycine Isotopic dilution assays Serves as internal standard for glycine quantification in proteomics

Notable Contrasts:

  • Toxicity Profiles: N-(3-Indolylacetyl)glycine-13C2,15N is primarily non-toxic in binding studies, whereas glutathione analogs like N6dA-GSH-13C2,15N exhibit dose-dependent cytotoxicity in mutagenicity assays .
  • Analytical Utility: GSH-(glycine-13C2,15N) is critical for normalizing oxidative stress data, while (13C2,15N)Glycine is a universal standard for glycine quantification .

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